6-(Benzyloxy)-4-fluoro-1H-indazole
Description
6-(Benzyloxy)-4-fluoro-1H-indazole (CAS: 1253792-35-6) is a halogen- and ether-substituted indazole derivative. Its structure features a fluorine atom at the 4-position and a benzyloxy group at the 6-position of the indazole core. This compound is primarily utilized in pharmaceutical research and organic synthesis, where the benzyloxy group often acts as a protective moiety for hydroxyl functionalities during multi-step reactions .
Properties
IUPAC Name |
4-fluoro-6-phenylmethoxy-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O/c15-13-6-11(7-14-12(13)8-16-17-14)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTWJVOKLKCQGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=NN3)C(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743532 | |
| Record name | 6-(Benzyloxy)-4-fluoro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253792-35-6 | |
| Record name | 6-(Benzyloxy)-4-fluoro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-4-fluoro-1H-indazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and an appropriate ketone or aldehyde.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Benzyloxy Group Addition: The benzyloxy group can be added through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-4-fluoro-1H-indazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Benzyl alcohol with a suitable leaving group such as a halide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
6-(Benzyloxy)-4-fluoro-1H-indazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-4-fluoro-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 6-(Benzyloxy)-4-fluoro-1H-indazole with halogenated and substituted indazole analogs:
Key Observations:
- Halogenated derivatives (Br, Cl, I) exhibit higher predicted densities (e.g., 1.861 g/cm³ for 6-Bromo-4-fluoroindazole) due to heavier atoms .
- Acidity :
- The pKa of 6-Bromo-4-fluoroindazole (~12.0) suggests moderate acidity, likely influenced by electron-withdrawing halogens. The benzyloxy group in the target compound may slightly lower NH acidity due to electron-donating effects .
Biological Activity
6-(Benzyloxy)-4-fluoro-1H-indazole is a synthetic compound belonging to the indazole class of heterocyclic compounds. Its structure features a benzyloxy group at the 6-position and a fluorine atom at the 4-position of the indazole ring. This unique combination of substituents suggests potential biological activities, which are currently under investigation.
Chemical Structure
The chemical formula for this compound is with a molecular weight of approximately 201.22 g/mol. The compound's structural representation highlights its indazole core and substituents, which may influence its pharmacological properties.
The precise mechanism of action for this compound has not been fully elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes due to its unique substituent pattern. The presence of the benzyloxy group could enhance lipophilicity, potentially facilitating cellular uptake and receptor binding.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for predicting the biological activity of this compound. A comparative analysis with similar compounds reveals:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 3-bromo-6-fluoro-1H-indazole-4-carboxylate | Bromine and carboxylate group | Unique substitution pattern |
| Methyl 6-fluoro-1H-indazole-5-carboxylate | Carboxylate group at position 5 | Different functionalization position |
| 5-Bromo-6-fluoro-3-iodo-1H-indazole | Iodine substitution at position 3 | Halogen diversity affecting reactivity |
The unique combination of a benzyloxy group and a fluorine atom in this compound enhances its potential biological activity compared to other similar compounds.
Case Studies and Research Findings
Although direct studies on this compound are scarce, related research provides insights into its potential applications:
- Indazole Derivatives in Cancer Therapy : Some derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Activity : Indazoles have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
- Antimicrobial Studies : Compounds with indazole structures have demonstrated activity against various pathogens, suggesting that this compound may also possess antimicrobial properties.
Future Directions
Further research is essential to explore the biological activity of this compound comprehensively. Areas for future investigation include:
- In vitro and in vivo studies to assess pharmacological effects.
- Mechanistic studies to elucidate interactions with specific biological targets.
- Toxicological evaluations to determine safety profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
